Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate” is a chemical compound with the linear formula C18H18ClNO4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C18H18ClNO4 . Its molecular weight is 347.801 .
Scientific Research Applications
Hemoglobin Modification
Randad et al. (1991) explored the design, synthesis, and testing of novel compounds, including derivatives similar to "Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate", for their ability to decrease the oxygen affinity of human hemoglobin A. These compounds were identified as potent allosteric effectors of hemoglobin, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood substitutes (Randad et al., 1991).
Polymer Science
Yang et al. (1996) reported on the synthesis and properties of aromatic polyamides derived from compounds including 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids. The research highlighted the solubility and mechanical properties of the polymers, indicating their potential application in creating transparent, flexible, and tough films (Yang et al., 1996).
Analytical Chemistry
Shin and Donike (1996) developed a method for the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines, using a chiral derivatizing agent. This research could be relevant for the development of analytical techniques for chiral compounds (Shin & Donike, 1996).
Corrosion Inhibition
Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study demonstrated the potential of these compounds, including structures similar to the query chemical, as effective corrosion inhibitors (Boughoues et al., 2020).
Environmental Science
Boye et al. (2003) studied the electrochemical degradation of 4-chloro-2-methylphenoxyacetic acid in aqueous medium by peroxi-coagulation and photoperoxi-coagulation. This research is indicative of the environmental applications of similar compounds in the degradation of herbicides, showcasing their utility in pollution mitigation (Boye et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO4/c1-10-9-12(18)5-8-14(10)25-17(19,20)16(23)21-13-6-3-11(4-7-13)15(22)24-2/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXXDGGFZISLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.